
The Structure-Activity Relationship of a Novel
Reversible-Covalent KRAS G12C Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRAS G12C inhibitor 48

Cat. No.: B12397100 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed examination of the structure-activity relationship (SAR) of a

series of novel KRAS G12C inhibitors, culminating in the development of a potent, reversible-

covalent PROTAC (Proteolysis Targeting Chimera) degrader. The information presented is

based on the findings published in the European Journal of Medicinal Chemistry by Yang F, et

al. in 2022.

Introduction: Targeting the "Undruggable" KRAS
G12C
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated

oncogenes in human cancers. For decades, it was considered an "undruggable" target due to

the high affinity of its GTP/GDP binding pocket. The discovery of a druggable allosteric pocket,

known as the Switch-II pocket, in the GDP-bound state of the KRAS G12C mutant has led to

the development of covalent inhibitors that specifically target the mutant cysteine residue. This

has ushered in a new era of targeted therapy for KRAS G12C-mutated cancers.

This guide focuses on a series of compounds that build upon the scaffold of the known KRAS

G12C inhibitor MRTX849. The key innovation lies in the introduction of a cyanoacrylamide

warhead to achieve reversible-covalent binding and the subsequent development of a

PROTAC degrader, YF135, designed to induce the proteasomal degradation of the KRAS

G12C oncoprotein.
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Structure-Activity Relationship (SAR) of
Cyanoacrylamide-Based Inhibitors
A series of cyanoacrylamide-based analogues of MRTX849 were synthesized to explore the

SAR of this novel warhead. The inhibitory activity against KRAS G12C and the anti-proliferative

effects on various KRAS G12C mutant cancer cell lines were evaluated.

Data Presentation: Inhibitory and Anti-proliferative
Activities
The following table summarizes the key quantitative data for the synthesized compounds.[1]

Compound
Biochemical
IC50 (nM) vs.
KRAS G12C

Anti-
proliferative
IC50 (µM)

H358 H23 A549

6a 96.32 1.012 7.54 18.23

6b 270.88 0.985 8.12 20.15

6c 283.84 0.899 7.99 17.56

6d 25.44 0.654 5.98 15.78

6e (Inhibitor 48) 639.91 0.796 6.33 16.14

AMG510

(Sotorasib)

Not Reported in

this study
0.009 0.011 0.015

YF135

(PROTAC)
Not an inhibitor 0.1539 0.2439 Not Reported

Data sourced from Yang F, et al. Eur J Med Chem. 2022;230:114088.[1]

From Inhibition to Degradation: The PROTAC
Approach
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Based on the promising results of the reversible-covalent inhibitor 6d, a PROTAC degrader,

YF135, was designed. This bifunctional molecule links the KRAS G12C binding moiety of 6d to

a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The rationale is to induce the

proximity of KRAS G12C to the E3 ligase, leading to its ubiquitination and subsequent

degradation by the proteasome.

Mechanism of Action: Reversible-Covalent PROTAC
The PROTAC YF135 induces the rapid and sustained degradation of endogenous KRAS G12C

in a reversible manner.[1] This degradation leads to the attenuation of downstream signaling

pathways, such as the MAPK pathway, as evidenced by a decrease in phosphorylated ERK (p-

ERK) levels.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on

the referenced publication.

Synthesis of Cyanoacrylamide-Based Inhibitors (6a-6e)
The synthesis of the target compounds involved a multi-step process. A key step was the

nucleophilic reaction of tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-

carboxylate with benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate to form a key

intermediate. Subsequent modifications, including a Buchwald-Hartwig cross-coupling reaction,

oxidation, and condensation with various cyanoacrylic acids, yielded the final products. For

detailed reagents and conditions, please refer to the primary publication.[1]

KRAS G12C Inhibition Assay
The in vitro inhibitory activity of the compounds against KRAS G12C was determined using a

biochemical assay. The assay measures the ability of the compounds to compete with a

fluorescently labeled probe for binding to the KRAS G12C protein. The IC50 values were

calculated from the dose-response curves.

Cell Viability Assay
The anti-proliferative activity of the compounds was assessed using a Cell Counting Kit-8

(CCK-8) assay in KRAS G12C mutant cell lines (H358, H23, and A549). Cells were seeded in
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96-well plates and treated with various concentrations of the compounds for a specified period.

The cell viability was determined by measuring the absorbance at a specific wavelength, and

the IC50 values were calculated.

Western Blot Analysis for Protein Degradation
To evaluate the degradation of KRAS G12C induced by the PROTAC YF135, Western blot

analysis was performed. H358 and H23 cells were treated with YF135 for different time points

and at various concentrations. Cell lysates were then subjected to SDS-PAGE, transferred to a

membrane, and probed with antibodies against KRAS G12C and p-ERK. The protein levels

were visualized and quantified to determine the extent of degradation.

Visualizations: Pathways and Processes
KRAS Signaling Pathway
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Caption: Simplified KRAS signaling pathway.
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Experimental Workflow for PROTAC Evaluation
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Caption: Workflow for inhibitor and PROTAC evaluation.

Mechanism of YF135-mediated KRAS G12C Degradation
Caption: YF135-mediated KRAS G12C degradation.

Conclusion
The structure-activity relationship study of cyanoacrylamide-based KRAS G12C inhibitors has

identified a potent reversible-covalent binder, compound 6d. This inhibitor served as a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12397100?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


foundation for the rational design of the first reversible-covalent PROTAC degrader for KRAS

G12C, YF135. This novel degrader effectively induces the degradation of the oncoprotein,

leading to the suppression of downstream signaling and potent anti-proliferative activity. These

findings represent a significant advancement in the field of targeted protein degradation and

offer a promising new therapeutic strategy for cancers driven by the KRAS G12C mutation.

Further optimization and in vivo evaluation of these compounds are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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